Atrovirisidone is primarily isolated from specific species of plants, particularly those belonging to the genus Morus, commonly known as mulberries. The extraction and purification processes are crucial for obtaining this compound in a form suitable for research and potential therapeutic use.
Atrovirisidone falls under the classification of natural products with antiviral properties. Its structural characteristics and biological activities position it as a promising candidate for further development in antiviral drug discovery.
The synthesis of Atrovirisidone can be approached through various methods, including:
In laboratory settings, synthetic routes may involve multiple steps, including functional group modifications and coupling reactions. Detailed reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity.
Atrovirisidone has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The exact molecular formula and structural representation can be determined through techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.
The molecular weight of Atrovirisidone is approximately 400 g/mol, with specific stereochemical configurations that are essential for its interaction with biological targets. Crystallography studies may provide additional insights into its three-dimensional arrangement.
Atrovirisidone participates in various chemical reactions that can alter its structure and properties. These reactions include:
Understanding the kinetics and mechanisms of these reactions is essential for predicting the stability and reactivity of Atrovirisidone in biological systems.
The mechanism of action of Atrovirisidone primarily involves its interaction with viral components, inhibiting their replication. This may occur through:
Studies have shown that Atrovirisidone exhibits potent antiviral activity against several viruses, including those responsible for respiratory infections. Quantitative assays can measure its inhibitory concentrations and efficacy compared to standard antiviral agents.
Atrovirisidone typically appears as a crystalline solid at room temperature, with solubility varying based on the solvent used. Melting point data can provide insights into its purity and crystallinity.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. pH stability tests can determine its behavior in different environments, which is critical for formulation development.
Atrovirisidone's primary applications lie in pharmacological research, particularly in developing new antiviral therapies. It has potential uses in:
Atrovirisidone was first identified as a structurally unique prenylated depsidone during phytochemical investigations of Garcinia atroviridis Griff ex T. Anders (Clusiaceae family) root systems. Initial extraction protocols employed sequential solvent extraction of dried, pulverized roots, with bioactive fractions isolated through chromatographic techniques including silica gel column chromatography and preparative thin-layer chromatography. The compound was first described in 2001 alongside the benzoquinone atrovirinone, marking a significant expansion of known phytochemicals within this species [2] [10].
G. atroviridis, commonly known as "Asam Gelugor" or "Som-Khaek," is a medium-sized, perennial tree native to Southeast Asia's biodiverse rainforests, particularly Thailand, Myanmar, Peninsular Malaysia, and India. Traditional applications of this plant span culinary uses (sour relish "asam keping" from dried fruits) and ethnomedicine, where root and leaf preparations treated conditions ranging from postpartum recovery to respiratory ailments. This ethnobotanical significance provided the rationale for targeted phytochemical exploration of its root systems [1] [10].
Table 1: Key Parameters for Initial Isolation of Atrovirisidone from G. atroviridis Roots
Parameter | Specification |
---|---|
Source Material | Dried roots of Garcinia atroviridis |
Extraction Solvent | Sequential extraction (Hexane, CH₂Cl₂, MeOH) |
Isolation Technique | Silica gel chromatography, Preparative TLC |
Bioactivity Screening | Cytotoxicity (HeLa cells), Antimicrobial assays |
Yield | Not reported in initial discovery [2] |
The structural elucidation of atrovirisidone presented significant challenges due to its novel depsidone scaffold coupled with prenyl substituents. Initial characterization in 2001 relied heavily on extensive spectroscopic analysis:
Early Structural Proposals (2001): The foundational study reported comprehensive 1D and 2D NMR data (¹H, ¹³C, COSY, HMQC, HMBC) alongside mass spectrometry (likely EI-MS or ESI-MS). This analysis confirmed the molecular formula (C₂₃H₂₄O₇) and established the core depsidone structure—a tricyclic system formed by two bridged aromatic rings (a benzene and a tropolone-like ring) linked via both a biaryl bond and an ester bond. Key spectral features included diagnostic carbonyl shifts and proton couplings indicative of the ester linkage and substituted aromatic systems. The presence of characteristic prenyl (3-methylbut-2-en-1-yl) group signals was also confirmed [2].
Resolution of Stereochemistry and Confirmation (2005): Further investigation led to the identification and characterization of a structural analogue, atrovirisidone B, also isolated from G. atroviridis roots. This work provided comparative spectroscopic data, reinforcing the initial structural assignment of atrovirisidone and highlighting subtle differences attributable to variations in prenyl oxidation or positioning. Advanced NMR techniques, particularly HMBC (heteronuclear multiple bond correlation), were crucial in definitively establishing the connectivity within the complex fused ring system and the attachment points of the prenyl substituents [2].
Modern Analytical Corroboration: While explicit recent re-analysis using ultra-high-field NMR or crystallography wasn't detailed in the provided sources, the initial structural assignment has been widely accepted in subsequent reviews and phytochemical studies of Garcinia species. Its identification as a prenylated depsidone is now a benchmark for characterizing complex metabolites within this genus [1] [10].
Table 2: Key Spectral Assignments Establishing Atrovirisidone Structure
Spectral Feature | Inference |
---|---|
Molecular Formula (MS): C₂₃H₂₄O₇ | Elemental composition, Degree of unsaturation |
Carbonyl ¹³C NMR Shifts: ~165-175 ppm | Depsidone ester linkage, Quinone moiety (if present) |
Aromatic/Phenolic ¹H NMR: 6-8 ppm | Substituted benzene ring protons |
Prenyl Group Signals: | |
- CH₂: ~3.3-3.5 ppm (d) | Methylene adjacent to aromatic ring |
- Olefinic: ~5.2-5.4 ppm (t) | Characteristic vinyl protons |
- CH₃: ~1.6-1.8 ppm (s) | Methyl groups on vinyl system |
HMBC Correlations | Critical for establishing ring connectivity and prenyl attachment points |
The discovery of atrovirisidone within Garcinia atroviridis underscores the critical role of plant taxonomy and biodiversity in natural product chemistry. Garcinia represents the largest genus within the Clusiaceae (Guttiferae) family in Peninsular Malaysia, encompassing over 400 species primarily distributed in palaeotropical regions [1] [10]. This genus has proven to be a prolific source of structurally diverse and bioactive secondary metabolites, including:
Chemical Diversity Hotspot: Species like G. mangostana (xanthones), G. cambogia (hydroxycitric acid), and G. atroviridis consistently yield unique compound classes. The presence of prenylated depsidones like atrovirisidone specifically in G. atroviridis roots highlights chemodiversity within a single genus. This diversity arises from species-specific biosynthetic pathways, often involving prenylation of polyketide-derived cores like depsidones [1] [10] [6].
Biosynthetic Gene Cluster (BGC) Potential: Modern genomic approaches reveal that plants, like microorganisms, possess vast untapped biosynthetic potential. While specific BGCs for atrovirisidone haven't been sequenced, the broader context of natural product discovery indicates that actinobacterial strains alone can encode ~30 biosynthetic gene clusters per strain, suggesting plants like G. atroviridis possess similar unexplored genetic capacity for producing complex metabolites. Sequencing efforts targeting such species could reveal the genetic basis for depsidone biosynthesis [4] [8].
Underexplored Resource: The initial identification of atrovirisidone from roots exemplifies the value of investigating non-traditional plant parts. While fruits and leaves of G. atroviridis are used commercially and studied for compounds like hydroxycitric acid, roots yielded this structurally distinct bioactive depsidone. This highlights the importance of comprehensive phytochemical exploration across entire organisms, particularly within taxonomically rich genera like Garcinia where numerous species remain poorly studied chemically. The genus exemplifies the concept that biodiverse hotspots harbor corresponding chemical diversity, much of which remains uncharacterized ("biosynthetic dark matter") [1] [8] [10].
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